Desmethyl Celecoxib

COX-2 inhibition NSAID inflammation

Desmethyl Celecoxib (CAS 170569-87-6), also known as CAY10452 or PTPBS, is a demethylated analog and primary metabolite of the selective COX-2 inhibitor Celecoxib. It belongs to the diarylpyrazole class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 32 nM.

Molecular Formula C16H12F3N3O2S
Molecular Weight 367.3 g/mol
CAS No. 170569-87-6
Cat. No. B154141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Celecoxib
CAS170569-87-6
Synonyms4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
Molecular FormulaC16H12F3N3O2S
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
InChIKeyMQPLMBSDWYIIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Celecoxib (CAS 170569-87-6) COX-2 Inhibitor for Inflammation and Cancer Research


Desmethyl Celecoxib (CAS 170569-87-6), also known as CAY10452 or PTPBS, is a demethylated analog and primary metabolite of the selective COX-2 inhibitor Celecoxib. It belongs to the diarylpyrazole class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 32 nM . As a structurally defined impurity and key metabolic intermediate of Celecoxib, this compound serves as an essential reference standard in pharmacokinetic studies and offers a distinct pharmacological profile that separates COX-2 inhibition from Celecoxib's off-target apoptotic effects, making it a uniquely clean tool compound for probing COX-2-mediated inflammatory pathways .

Why Desmethyl Celecoxib Cannot Be Substituted by Generic COX-2 Inhibitors


While numerous selective COX-2 inhibitors are commercially available, including the parent drug Celecoxib, direct substitution of Desmethyl Celecoxib with these generics is scientifically unsound due to two critical quantitative distinctions. First, Desmethyl Celecoxib exhibits a 4.6-fold improvement in COX-2 selectivity over Celecoxib (selectivity index of 1722 vs. 375) , which can significantly alter experimental outcomes in systems where residual COX-1 activity confounds results. Second, and more critically, Desmethyl Celecoxib completely lacks the apoptosis-inducing activity that is intrinsic to Celecoxib and many other coxibs, even at concentrations up to 100 μM . This fundamental functional divergence—the separation of COX-2 enzymatic inhibition from off-target cytotoxicity—means that substituting Desmethyl Celecoxib with Celecoxib, Rofecoxib, or Valdecoxib would introduce unwanted apoptotic variables into experiments designed to isolate COX-2-mediated signaling. For studies requiring a clean, COX-2-selective probe free of confounding cytotoxic effects, Desmethyl Celecoxib is an irreplaceable tool.

Desmethyl Celecoxib (170569-87-6) Quantitative Differentiation Evidence Guide


COX-2 Inhibition Potency: Desmethyl Celecoxib vs. Celecoxib

Desmethyl Celecoxib inhibits COX-2 with an IC50 of 32 nM, demonstrating comparable or slightly improved potency relative to the parent drug Celecoxib, which exhibits an IC50 of 40 nM under comparable enzymatic assay conditions . This 20% improvement in potency is modest but confirms that the demethylated metabolite retains full COX-2 inhibitory function, validating its utility as an active comparator or reference standard.

COX-2 inhibition NSAID inflammation

Enhanced COX-2 Selectivity: Desmethyl Celecoxib Demonstrates 4.6-Fold Higher Selectivity than Celecoxib

Desmethyl Celecoxib exhibits a COX-1/COX-2 selectivity index of approximately 1722, based on a COX-1 IC50 of 55.1 μM and COX-2 IC50 of 32 nM . In contrast, Celecoxib displays a selectivity index of 375 (COX-1 IC50 = 15 μM, COX-2 IC50 = 40 nM) [1]. This 4.6-fold improvement in selectivity indicates that Desmethyl Celecoxib is significantly less likely to engage COX-1 at therapeutic concentrations, offering a cleaner pharmacological profile for COX-2-specific interrogation.

COX-2 selectivity COX-1 sparing NSAID safety

Superior In Vivo Anti-Inflammatory Efficacy: Desmethyl Celecoxib Exhibits 22% Greater Potency than Celecoxib in Rat Adjuvant Arthritis

In the rat adjuvant-induced arthritis model—a gold-standard preclinical assay for chronic inflammatory disease—Desmethyl Celecoxib achieved an ED50 of 0.29 mg/kg . Under identical experimental conditions, Celecoxib exhibits an ED50 of 0.37 mg/kg [1][2]. This represents a 22% improvement in potency for Desmethyl Celecoxib in a therapeutically relevant in vivo setting.

in vivo efficacy adjuvant arthritis anti-inflammatory

Absence of Apoptosis Induction: Desmethyl Celecoxib as a Clean COX-2 Probe, Free of Celecoxib's Cytotoxic Off-Target Effects

A defining functional distinction of Desmethyl Celecoxib is its complete lack of apoptosis-inducing activity in prostate cancer cell lines, even at concentrations up to 100 μM . In stark contrast, Celecoxib robustly induces apoptosis in prostate cancer cells at concentrations as low as 10–50 μM, an effect mediated by COX-2-independent mechanisms including Akt pathway blockade and caspase activation [1][2]. This fundamental separation of COX-2 inhibition from pro-apoptotic signaling makes Desmethyl Celecoxib an indispensable clean tool compound for studies aiming to isolate COX-2-mediated pathways without the confounding variable of cytotoxicity.

apoptosis cancer research COX-2 independent

Synthetic Yield Advantage: Desmethyl Celecoxib Achieves 75% Optimal Yield in Continuous Flow Synthesis

In a continuous flow micro-total ultrafast process system (μ-TUFPS), Desmethyl Celecoxib (compound 3b) was synthesized with an optimal yield of 75% [1]. This represents a significant improvement over traditional batch synthesis methods for Celecoxib analogs, which typically yield 40–60% under comparable conditions. The high synthetic yield translates directly into lower production costs and improved commercial availability for research-scale procurement.

chemical synthesis flow chemistry procurement

Defined Reference Standard: Desmethyl Celecoxib as Celecoxib Impurity 3 for Pharmacokinetic and Metabolism Studies

Desmethyl Celecoxib is formally designated as Celecoxib Impurity 3 in pharmacopeial monographs and is a primary circulating metabolite of Celecoxib in vivo . As a chemically defined and commercially available reference standard with purity >98% (HPLC) , it serves as an essential calibrant for quantifying Celecoxib metabolism in pharmacokinetic studies. Substitution with non-certified or structurally dissimilar analogs would compromise the accuracy of LC-MS/MS quantification and invalidate regulatory impurity assessments.

impurity profiling pharmacokinetics metabolism

Desmethyl Celecoxib (170569-87-6) Recommended Research and Industrial Applications


COX-2 Selectivity Profiling in In Vitro and In Vivo Inflammation Models

Leverage the 4.6-fold higher COX-2 selectivity (selectivity index 1722 vs. 375) of Desmethyl Celecoxib compared to Celecoxib to minimize COX-1-mediated confounding effects. In rat adjuvant arthritis models, the 22% improvement in in vivo potency (ED50 0.29 mg/kg) enables lower dosing while maintaining robust anti-inflammatory efficacy, reducing off-target exposure. This makes Desmethyl Celecoxib the preferred COX-2 inhibitor for preclinical studies requiring maximal target engagement with minimal COX-1 interference.

Clean Tool Compound for COX-2-Dependent vs. Independent Pathway Dissection

Employ Desmethyl Celecoxib as a uniquely clean COX-2 inhibitor that completely lacks apoptosis-inducing activity, even at 100 μM . This enables researchers to cleanly separate COX-2 enzymatic inhibition from the COX-2-independent, pro-apoptotic off-target effects that confound experiments using Celecoxib . This application is critical for target validation studies in oncology, where distinguishing between COX-2-mediated anti-inflammatory effects and direct cytotoxic effects is essential for mechanistic clarity.

Certified Reference Standard for Celecoxib Pharmacokinetic and Metabolism Studies

As the demethylated primary metabolite of Celecoxib and designated Celecoxib Impurity 3 , Desmethyl Celecoxib serves as an essential certified reference standard (purity >98% by HPLC) for LC-MS/MS method development and validation. Its use ensures accurate quantification of Celecoxib metabolic clearance in preclinical and clinical pharmacokinetic studies, and its 75% synthetic yield ensures cost-effective, consistent supply for large-scale bioanalytical campaigns.

High-Yield, Cost-Effective Procurement for High-Throughput Screening

With an optimal synthetic yield of 75% achieved via continuous flow μ-TUFPS , Desmethyl Celecoxib offers a cost advantage over lower-yielding Celecoxib analogs (typically 40–60% yield). For high-throughput screening campaigns or large-scale in vivo studies requiring gram quantities, this translates into significantly lower procurement costs per milligram, making Desmethyl Celecoxib the economically rational choice for COX-2 inhibitor sourcing at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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